6-ethylsulfanyl-7H-purin-2-amine
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Overview
Description
6-ethylsulfanyl-7H-purin-2-amine is a purine derivative that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylsulfanyl-7H-purin-2-amine typically involves the reaction of 2-chloropurine with ethyl mercaptan under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-ethylsulfanyl-7H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-ethylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-ethylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the proliferation of cancer cells and the replication of viruses. By binding to these targets, it disrupts their normal function, leading to the inhibition of disease progression .
Comparison with Similar Compounds
Similar Compounds
Azathioprine: A purine derivative with immunosuppressive properties.
6-mercaptopurine: Another purine analog used in the treatment of leukemia.
Thioguanine: A purine analog with anticancer activity.
Uniqueness
6-ethylsulfanyl-7H-purin-2-amine is unique due to its ethylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability compared to other purine derivatives .
Properties
CAS No. |
63071-69-2 |
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Molecular Formula |
C7H9N5S |
Molecular Weight |
195.25 g/mol |
IUPAC Name |
6-ethylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
KRXMITYZHADTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
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